2-(2,4-dichlorobenzoyl)-3-phenoxy-5-(trifluoromethyl)pyridine
Description
2-(2,4-Dichlorobenzoyl)-3-phenoxy-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative with a trifluoromethyl substituent and a phenoxy-benzoyl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the halogenated aryl groups influence electronic properties and binding affinity .
Properties
IUPAC Name |
(2,4-dichlorophenyl)-[3-phenoxy-5-(trifluoromethyl)pyridin-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Cl2F3NO2/c20-12-6-7-14(15(21)9-12)18(26)17-16(27-13-4-2-1-3-5-13)8-11(10-25-17)19(22,23)24/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMXLHSUZQYGLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(N=CC(=C2)C(F)(F)F)C(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Cl2F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorobenzoyl)-3-phenoxy-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is known for its functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to meet industrial standards and regulatory requirements.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorobenzoyl)-3-phenoxy-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydroxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2,4-dichlorobenzoyl)-3-phenoxy-5-(trifluoromethyl)pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorobenzoyl)-3-phenoxy-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Similarities and Key Functional Groups
The compound shares structural motifs with several pyridine-based derivatives documented in the evidence:
- Trifluoromethyl-substituted pyridines : Common in catalysts and bioactive molecules (e.g., 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine, CAS 387827-64-7) .
- Halogenated benzoyl/phenoxy groups: Found in compounds like 3-chloro-2-(2-chloro-5-amino-phenoxy)-5-(trifluoromethyl)pyridine (CAS 87170-48-7), which is regulated under GHS safety protocols .
- Chloro-pyridine derivatives : Examples include 5-chloro-2-(4-(trifluoromethyl)phenyl)pyridine (CAS 1261815-65-9) .
Physicochemical Properties
Key properties of selected analogs:
*LogP estimated using fragment-based methods.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(2,4-dichlorobenzoyl)-3-phenoxy-5-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via multi-step protocols. A key step involves Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., PdCl(C₃H₅)(dppb)) to introduce aryl groups to the pyridine core. For example, coupling 2-chloro-5-(trifluoromethyl)pyridine with a boronic acid derivative (e.g., (2,4-difluorophenyl)boronic acid) under inert conditions (toluene/MeOH/water, 110°C) achieves ~82% yield . Subsequent functionalization (e.g., benzoylation, phenoxy substitution) requires precise stoichiometry and temperature control to avoid side reactions.
- Critical Parameters : Catalyst loading (2 mol%), base (K₂CO₃), and solvent polarity significantly impact regioselectivity and purity.
Q. How is the structural characterization of this compound performed?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR resolves substituent positions and electronic environments (e.g., trifluoromethyl groups show distinct ¹⁹F signals at ~-60 ppm) .
- X-ray Crystallography : Determines absolute configuration and intermolecular interactions (e.g., π-π stacking in pyridine derivatives) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H⁺] = 431.02 Da).
Q. What physicochemical properties are critical for its stability in research applications?
- Key Properties :
- Lipophilicity (LogP ~3.5): Influences solubility in organic solvents (e.g., DMSO, ethyl acetate) .
- Thermal Stability : Decomposition >250°C, verified via TGA/DSC .
- Hydrolytic Sensitivity : Susceptible to base-catalyzed cleavage of the benzoyl group; storage under anhydrous conditions is essential .
Intermediate Research Questions
Q. How can researchers evaluate the compound’s bioactivity against enzyme targets?
- Methodology :
- Enzyme Inhibition Assays : Use recombinant enzymes (e.g., cytochrome P450 isoforms) with fluorogenic substrates. IC₅₀ values are determined via dose-response curves (e.g., 10 nM–100 µM range) .
- Molecular Docking : Computational models (AutoDock Vina) predict binding affinities to active sites (e.g., interactions with trifluoromethyl groups and hydrophobic pockets) .
Q. What strategies optimize its reactivity in derivatization for drug discovery?
- Methodology :
- Nucleophilic Aromatic Substitution : Replace chlorine atoms with amines/thiols under microwave-assisted conditions (e.g., 150°C, 30 min) .
- Cross-Coupling Reactions : Buchwald-Hartwig amination introduces diverse aryl/heteroaryl groups while preserving the pyridine core .
Q. Which analytical methods resolve purity and degradation products?
- Methodology :
- HPLC-PDA/MS : Reverse-phase C18 columns (ACN/water gradient) separate impurities; UV detection at 254 nm .
- Stability-Indicating Assays : Accelerated degradation (40°C/75% RH, 1 week) identifies hydrolytic byproducts .
Advanced Research Questions
Q. How can contradictory data on reaction yields or bioactivity be resolved?
- Methodology :
- Systematic Variation : Screen palladium catalysts (e.g., Pd(OAc)₂ vs. Pd(dppf)Cl₂) to identify ligand-dependent efficiency .
- Metabolite Profiling : LC-MS/MS detects active metabolites that may explain discrepancies in bioassays .
Q. What mechanistic insights explain its interactions with biological targets?
- Methodology :
- Isotopic Labeling : ¹⁸O/²H tracing in hydrolysis studies identifies bond cleavage pathways .
- Time-Resolved Fluorescence : Measures binding kinetics to receptors (e.g., GPCRs) using TR-FRET assays .
Q. How does structural modification enhance synergistic effects in pesticide formulations?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
